tert-butyl N-methyl-N-[2-[(4-methyloxolan-3-yl)amino]ethyl]carbamate
Description
tert-butyl N-methyl-N-[2-[(4-methyloxolan-3-yl)amino]ethyl]carbamate: is an organic compound with the molecular formula C13H26N2O3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-[(4-methyloxolan-3-yl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-10-8-17-9-11(10)14-6-7-15(5)12(16)18-13(2,3)4/h10-11,14H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWOHHXEFWJESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1NCCN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[2-[(4-methyloxolan-3-yl)amino]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-[2-[(4-methyloxolan-3-yl)amino]ethyl]amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-methyl-N-[2-[(4-methyloxolan-3-yl)amino]ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-methyl-N-[2-[(4-methyloxolan-3-yl)amino]ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its carbamate group makes it a versatile building block for various organic transformations .
Biology and Medicine: Its structure allows for interactions with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-[(4-methyloxolan-3-yl)amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
- tert-butyl methyl (2-(methylamino)ethyl)carbamate
- tert-butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-butyl N-(2-oxiranylmethyl)carbamate
Comparison: Compared to these similar compounds, tert-butyl N-methyl-N-[2-[(4-methyloxolan-3-yl)amino]ethyl]carbamate is unique due to the presence of the 4-methyloxolan-3-yl group. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it distinct in its applications and properties .
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